

Spectroscopic Profile of 2-Nitrophenethyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *2-Nitrophenethyl alcohol*

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This guide provides a comprehensive overview of the spectroscopic data for **2-Nitrophenethyl alcohol** (CAS: 15121-84-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2-Nitrophenethyl alcohol** are presented below.

^1H NMR Data

The ^1H NMR spectrum of **2-Nitrophenethyl alcohol** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
H-Ar	7.878	Multiplet	1H
H-Ar	7.530	Multiplet	1H
H-Ar	7.411	Multiplet	1H
H-Ar	7.359	Multiplet	1H
-CH ₂ -OH	3.860	Triplet	2H
Ar-CH ₂ -	3.113	Triplet	2H
-OH	3.07 (variable)	Singlet	1H

Table 1: ¹H NMR spectral data of **2-Nitrophenethyl alcohol**.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR data provides information on the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
C-Ar (quaternary)	149.1
C-Ar (quaternary)	136.7
C-Ar	132.8
C-Ar	131.8
C-Ar	126.8
C-Ar	124.5
-CH ₂ -OH	61.6
Ar-CH ₂ -	33.2

Table 2: ¹³C NMR spectral data of **2-Nitrophenethyl alcohol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Nitrophenethyl alcohol** exhibits characteristic absorption bands corresponding to its hydroxyl and nitro groups.

Frequency (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretch (alcohol)	Strong, Broad
~3080	C-H stretch (aromatic)	Medium
~2940	C-H stretch (aliphatic)	Medium
~1520	N-O asymmetric stretch (nitro group)	Strong
~1350	N-O symmetric stretch (nitro group)	Strong
~1050	C-O stretch (primary alcohol)	Strong

Table 3: Significant IR absorption bands for **2-Nitrophenethyl alcohol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of **2-Nitrophenethyl alcohol** is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .[\[2\]](#)

m/z	Relative Intensity (%)	Possible Fragment
167	~40	[M] ⁺ (Molecular Ion)
137	~41	[M - CH ₂ O] ⁺
120	100	[M - NO ₂ - H] ⁺
92	~45	[C ₇ H ₈] ⁺
77	~29	[C ₆ H ₅] ⁺
65	~35	[C ₅ H ₅] ⁺

Table 4: Major fragmentation peaks in the mass spectrum of **2-Nitrophenethyl alcohol**.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like **2-Nitrophenethyl alcohol**.

NMR Spectroscopy

- Sample Preparation: A small amount of **2-Nitrophenethyl alcohol** is dissolved in a deuterated solvent, typically CDCl_3 , in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired at a frequency of 400 MHz. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm^{-1} .
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

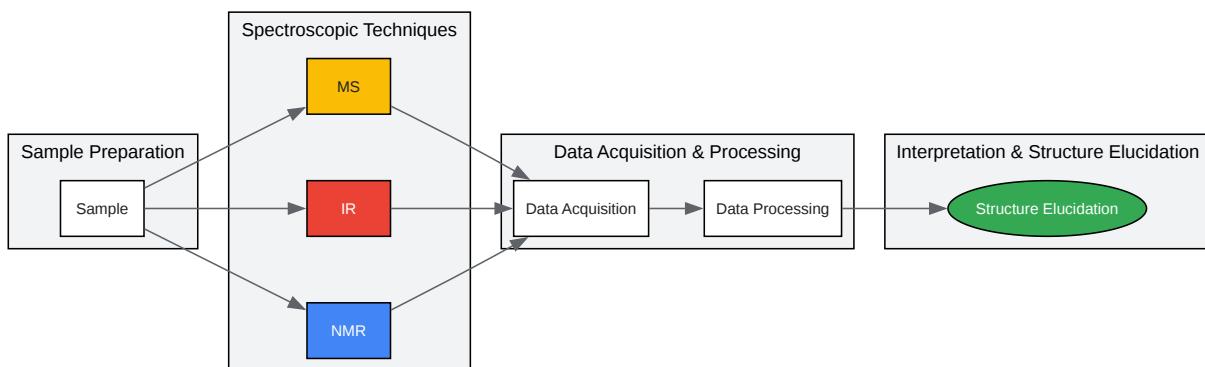
Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is ionized, typically using electron impact (EI) ionization.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 2-Nitrophenethyl alcohol(15121-84-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrophenethyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086422#spectroscopic-data-of-2-nitrophenethyl-alcohol-nmr-ir-ms]

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